5-Aminoquinoline-8-carboxylic acid
Overview
Description
5-Aminoquinoline-8-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of both an amino group and a carboxylic acid group in the quinoline ring makes this compound a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminoquinoline-8-carboxylic acid can be achieved through several methods. One common approach involves the functionalization of the quinoline ring. For example, the Gould-Jacob synthesis, Friedländer synthesis, and Skraup synthesis are classical methods used to construct the quinoline scaffold . These methods typically involve the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols . These methods aim to improve the yield and reduce the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Aminoquinoline-8-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-8-carboxylic acid derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . Reaction conditions vary depending on the desired product but often involve heating and the use of solvents like ethanol or dimethylformamide.
Major Products
The major products formed from these reactions include substituted quinoline derivatives, quinoline-8-carboxylic acid derivatives, and various functionalized quinoline compounds .
Scientific Research Applications
5-Aminoquinoline-8-carboxylic acid has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Aminoquinoline-8-carboxylic acid involves its interaction with molecular targets and pathways. For example, it can act as a chelating agent, binding to metal ions and inhibiting the activity of metalloproteins . Additionally, the compound can interfere with DNA replication and protein synthesis in microorganisms, leading to its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Aminoquinoline-8-carboxylic acid include:
8-Aminoquinoline: A closely related compound with similar chemical properties and applications.
Quinoline-8-carboxylic acid: Lacks the amino group but shares the carboxylic acid functionality.
Chloroquine: A well-known antimalarial drug that contains a quinoline ring.
Uniqueness
What sets this compound apart from these similar compounds is the presence of both an amino group and a carboxylic acid group on the quinoline ring. This dual functionality allows for a broader range of chemical reactions and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
5-aminoquinoline-8-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-4-3-7(10(13)14)9-6(8)2-1-5-12-9/h1-5H,11H2,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPYOTWIJFUEKRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20666420 | |
Record name | 5-Aminoquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20666420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80690-06-8 | |
Record name | 5-Aminoquinoline-8-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20666420 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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